molecular formula C19H24N2O4S B4188249 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide

Cat. No. B4188249
M. Wt: 376.5 g/mol
InChI Key: LIRRRUPGYCOGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide, commonly known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a kinase involved in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of immune responses and has been implicated in various autoimmune diseases, making TYK2 an attractive target for drug development.

Mechanism of Action

BMS-986165 selectively inhibits TYK2, which is involved in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of immune responses, and inhibition of TYK2 can lead to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies, leading to the suppression of pro-inflammatory cytokines such as IL-23, IL-12, and IFN-γ. It has also been shown to promote the production of anti-inflammatory cytokines such as IL-10.

Advantages and Limitations for Lab Experiments

BMS-986165 has several advantages for lab experiments, including its high selectivity for TYK2, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, its limitations include its relatively short half-life and its potential for off-target effects.

Future Directions

There are several potential future directions for the study of BMS-986165. These include further preclinical and clinical studies to evaluate its safety and efficacy in various autoimmune diseases, as well as studies to investigate its potential for combination therapy with other drugs targeting the JAK-STAT pathway. Additionally, studies could be conducted to investigate the potential use of BMS-986165 in other diseases beyond autoimmune disorders, such as cancer.

Scientific Research Applications

BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-ethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-25-14-13-19(22)20-17-9-11-18(12-10-17)26(23,24)21(2)15-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRRRUPGYCOGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-ethoxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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